N-(3-chloro-2-methylphenyl)-1-[(4-methylphenyl)methyl]-2-oxo-1,2-dihydropyridine-3-carboxamide
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Overview
Description
N-(3-chloro-2-methylphenyl)-1-[(4-methylphenyl)methyl]-2-oxo-1,2-dihydropyridine-3-carboxamide is a complex organic compound that belongs to the class of dihydropyridine derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-chloro-2-methylphenyl)-1-[(4-methylphenyl)methyl]-2-oxo-1,2-dihydropyridine-3-carboxamide typically involves multi-step organic reactions. One common method includes the condensation of 3-chloro-2-methylphenylamine with 4-methylbenzyl chloride under basic conditions to form the intermediate. This intermediate is then reacted with ethyl acetoacetate in the presence of a base to form the dihydropyridine ring. The final step involves the cyclization and formation of the carboxamide group under acidic conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
N-(3-chloro-2-methylphenyl)-1-[(4-methylphenyl)methyl]-2-oxo-1,2-dihydropyridine-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the carbonyl group to a hydroxyl group.
Substitution: Halogen substitution reactions can occur at the chloro group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like sodium methoxide can be used for substitution reactions.
Major Products
Oxidation: Formation of N-oxides.
Reduction: Formation of hydroxyl derivatives.
Substitution: Formation of substituted derivatives with different functional groups.
Scientific Research Applications
N-(3-chloro-2-methylphenyl)-1-[(4-methylphenyl)methyl]-2-oxo-1,2-dihydropyridine-3-carboxamide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential as an enzyme inhibitor.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anti-cancer properties.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(3-chloro-2-methylphenyl)-1-[(4-methylphenyl)methyl]-2-oxo-1,2-dihydropyridine-3-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes and inhibit their activity, leading to various biological effects. The pathways involved may include inhibition of specific signaling pathways that are crucial for cell proliferation and survival.
Comparison with Similar Compounds
Similar Compounds
N-(3-chloro-2-methylphenyl)-1-[(4-methylphenyl)methyl]-2-oxo-1,2-dihydropyridine-3-carboxamide: shares similarities with other dihydropyridine derivatives such as nifedipine and amlodipine.
Nifedipine: A well-known calcium channel blocker used in the treatment of hypertension.
Amlodipine: Another calcium channel blocker with similar therapeutic applications.
Uniqueness
The uniqueness of this compound lies in its specific substitution pattern and the presence of both chloro and methyl groups, which may confer distinct biological activities and chemical reactivity compared to other dihydropyridine derivatives.
Properties
IUPAC Name |
N-(3-chloro-2-methylphenyl)-1-[(4-methylphenyl)methyl]-2-oxopyridine-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19ClN2O2/c1-14-8-10-16(11-9-14)13-24-12-4-5-17(21(24)26)20(25)23-19-7-3-6-18(22)15(19)2/h3-12H,13H2,1-2H3,(H,23,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BXZFTOLGVPGHAE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CN2C=CC=C(C2=O)C(=O)NC3=C(C(=CC=C3)Cl)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19ClN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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